(R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride, also known as 1-[4-[(1R)-1-aminoethyl]phenyl]ethanone hydrochloride, is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. This compound is characterized by its unique molecular structure, which includes an aminoethyl group that contributes to its biological activity. It is primarily used in the synthesis of pharmaceuticals and as a chiral building block in organic chemistry.
The compound can be sourced from various chemical suppliers and is documented in databases such as PubChem, where it is cataloged with specific identifiers and structural data .
This compound falls under the category of ketones due to the presence of a carbonyl (C=O) group adjacent to a phenyl ring. It is classified as a chiral compound, which means it exists in two enantiomeric forms, (R) and (S), each exhibiting different biological properties.
The synthesis of (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride typically involves the asymmetric reduction of its corresponding ketone precursor. This process can be achieved through several methods:
The reduction process involves the use of chiral reducing agents, which are crucial for obtaining the desired enantiomer. The choice of solvent and reaction conditions significantly influences the efficiency and selectivity of the synthesis.
The molecular formula for (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride is C10H13ClN2O. The structure features:
(R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of (R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride involves its interaction with specific biological targets. The compound acts as a ligand, binding to receptors or enzymes, thereby modulating their activity. The aminoethyl group facilitates hydrogen bonding and electrostatic interactions with target molecules, while the phenyl ring enhances hydrophobic interactions, increasing binding affinity .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry can provide further insights into its structural characteristics .
(R)-1-(4-(1-Aminoethyl)phenyl)ethanone hydrochloride has diverse applications in scientific research:
This compound's unique properties make it valuable across various fields, including pharmaceuticals, biochemistry, and materials science.
Sustainable synthetic methodologies have been developed to minimize environmental impact during the amination steps critical for (R)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride production. A pivotal advancement involves borane-mediated asymmetric reduction of oxime ethers catalyzed by spiroborate esters derived from chiral amino alcohols. This approach achieves exceptional atom economy by utilizing catalytic amounts (5-15 mol%) of the stable spiroborate ester (EG-DPV) formed from (S)-diphenyl valinol and ethylene glycol. The reaction proceeds in dioxane at 0°C using 4 equivalents of BH₃-THF complex, yielding the target (R)-amine precursor with up to 98% enantiomeric excess (ee) after 72 hours. This method significantly reduces heavy metal waste compared to traditional transition-metal-catalyzed hydrogenations [7].
Solvent selection plays a crucial role in enhancing green metrics. Replacement of high-boiling polar aprotic solvents (e.g., DMF) with 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) in reductive amination steps improves E-factors (environmental factor = kg waste/kg product) by facilitating solvent recovery and reducing aquatic toxicity. Furthermore, in situ oxime formation from 4-aminoacetophenone derivatives using hydroxylamine hydrochloride in weakly acidic aqueous media (pH 5-6) at 65°C eliminates the need for intermediate isolation, reducing overall process mass intensity. Subsequent O-benzylation employs benzyl bromide with potassium carbonate in ethanol under phase-transfer conditions, achieving 93% yield with minimal organic waste generation [7].
Table 2: Green Chemistry Metrics for Amination Approaches
Method | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | ee (%) | Atom Economy (%) | E-Factor |
---|---|---|---|---|---|---|
Spiroborate/BH₃ Reduction | 10-15 | Dioxane | 72 | 92-98 | 85 | 8.2 |
Biocatalytic Transamination | 5 (enzyme) | Aq. Buffer | 24 | >99 | 95 | 1.5 |
Pd/C Catalyzed Hydrogenation | 2 (Pd) | MeOH | 12 | Racemic | 90 | 15.7 |
NaBH₄/Chiral Ligand Reduction | 20 (ligand) | iPrOH | 6 | 80 | 75 | 12.4 |
Catalytic asymmetric synthesis provides superior stereochemical control for constructing the chiral center in (R)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride. The most effective strategy employs chiral spiroaminoborate catalysts for the enantioselective reduction of prochiral oxime ethers. Pure (Z)-O-benzyl oxime ethers undergo borane reduction with the EG-DPV catalyst (15 mol%) in dioxane at 0°C, yielding the (R)-configured amine with ≥95% ee in 84-94% isolated yield after acetylation. The stereochemical outcome is governed by the catalyst's rigid spiro architecture, which creates a chiral pocket that favors hydride delivery to the si-face of the oxime ether substrate [7].
The choice of oxime geometry critically influences enantioselectivity. While (E)-oxime ethers typically yield (S)-amines with high ee, the complementary reduction of (Z)-isomers enables access to the desired (R)-enantiomer. This geometric control is achieved during oxime synthesis through pH manipulation (weakly acidic conditions favor Z-isomer) and purification via preparative TLC or crystallization. Catalyst modifications, including electron-donating substituents on the valinol's phenyl rings and ethylene glycol backbone optimization, have further enhanced enantioselectivity to >99% ee for substrates bearing halogen or alkoxy substituents. Computational studies confirm that the transition state involves a six-membered ring where the borane-activated oxime coordinates with the catalyst's nitrogen, while the benzyl group occupies a pseudo-axial position to minimize steric interactions [7].
Solid-phase synthesis offers significant advantages for scalable production of (R)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride by enabling simplified purification and automation-compatible processes. Although direct literature reports are limited for this specific molecule, analogous compounds utilize Wang resin-linked oxime ethers subjected to asymmetric reduction. The general protocol involves: (1) Immobilization of 4-acetylphenylacetic acid onto aminomethylated resin via amide coupling; (2) Oxime formation with hydroxylamine; (3) O-Alkylation to create resin-bound benzyl oxime ether; (4) Stereoselective reduction with catalyst-spiroborate ester and BH₃·THF; (5) TFA cleavage to liberate the chiral amine; and (6) Salt formation with HCl/dioxane.
This approach achieves step economy by integrating filtration-based purifications after each synthetic step, eliminating tedious chromatography. Key scale-up parameters include optimizing swelling kinetics in crosslinked polystyrene resins using THF/DCM mixtures and controlling reduction temperatures (-10°C to 25°C) to prevent resin degradation. Preliminary data indicate 70-75% overall yield with >95% ee for similar arylalkylamine targets at 100-g scale. Continuous flow adaptations using packed catalyst columns and immobilized borane reagents demonstrate potential for kilogram-scale production, reducing solvent consumption by 60% compared to batch processes [2] [3] [5].
Table 3: Key Characterization Data for (R)-1-(4-(1-Aminoethyl)phenyl)ethanone Hydrochloride
Property | Specification | Reference |
---|---|---|
CAS Registry Number | 1381959-21-2 | [3] [5] |
Molecular Formula | C₁₀H₁₄ClNO | [3] [5] |
Molecular Weight | 199.68 g/mol | [3] [5] |
Optical Rotation [α]₂₀D | +15.2° (c = 1 in MeOH) | [5] |
Chiral Purity | ≥95% ee (R-enantiomer) | [5] |
SMILES (Canonical) | CC(=O)C1=CC=C(C=C1)C@@HN.Cl | [5] |
InChI Key | USBZDKPYJQEXOV-OGFXRTJISA-N | [3] |
Storage Conditions | Sealed in dry, 2-8°C | [2] [5] |
GHS Classification | H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant) | [3] [5] |
Note: Purity specifications refer to chemical purity unless explicitly stated as chiral purity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: